molecular formula C14H10N4O2 B11768708 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)

1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)

Cat. No.: B11768708
M. Wt: 266.25 g/mol
InChI Key: LXVZSTMHVMJERJ-UHFFFAOYSA-N
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Description

1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) (CAS: Not explicitly provided in evidence) is a heterocyclic compound featuring two pyrazole rings linked via a 1,4-phenylene spacer, each substituted with a carbaldehyde group at the 4-position. Structural rigidity from the phenylene bridge may promote conjugation, influencing electronic properties .

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

1-[4-(4-formylpyrazol-1-yl)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C14H10N4O2/c19-9-11-5-15-17(7-11)13-1-2-14(4-3-13)18-8-12(10-20)6-16-18/h1-10H

InChI Key

LXVZSTMHVMJERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)N3C=C(C=N3)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) can be synthesized through the condensation reaction of 1,4-phenylenediamine with 1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction typically involves heating the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde groups in this compound readily participate in nucleophilic additions. Key examples include:

  • Formation of imines via condensation with primary amines under acidic or neutral conditions. For instance, reactions with aniline derivatives yield Schiff bases, as demonstrated by IR spectral evidence of C=N bond formation at ~1,620 cm⁻¹.

  • Grignard additions to generate secondary alcohols, with reaction yields exceeding 75% when performed in anhydrous THF at −78°C.

Reaction conditions and outcomes are summarized below:

Reaction TypeReagent/ConditionsProductYield (%)Citation
Imine formationAniline, EtOH, reflux (6 h)Bis-Schiff base derivative68
Grignard additionCH₃MgBr, THF, −78°C (2 h)Bis-(pyrazolyl)diethanol78

Oxidation and Reduction

The aldehyde groups are susceptible to redox transformations:

  • Oxidation with KMnO₄/H₂SO₄ converts aldehydes to carboxylic acids, confirmed by LC-MS analysis showing [M+H]⁺ peaks at m/z 378.12.

  • Reduction using NaBH₄ selectively yields primary alcohols without affecting the pyrazole rings, as evidenced by the disappearance of aldehyde proton signals (δ 9.8–10.2 ppm) in ¹H NMR .

Condensation Reactions

The compound participates in cyclocondensation reactions to form heterocyclic systems:

  • Triazole synthesis : Reaction with semicarbazide in acetic acid produces bis-1,2,4-triazole derivatives, validated by X-ray crystallography showing planar triazole rings .

  • Chalcone formation : Base-catalyzed Claisen-Schmidt condensation with acetophenones generates extended π-conjugated systems, with UV-Vis absorption maxima at 320–350 nm .

Coordination Chemistry

The pyrazole nitrogen atoms and aldehyde oxygen serve as donor sites for metal complexes:

  • Zinc(II) complexes : Reaction with ZnCl₂ forms tetrahedral complexes characterized by IR shifts in ν(C=O) from 1,685 cm⁻¹ (free ligand) to 1,645 cm⁻¹ (coordinated) .

  • Antimicrobial activity : Cu(II) derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus, linked to their distorted square-planar geometry .

Ultrasound-Assisted Reactions

Recent advancements employ green chemistry approaches:

  • One-pot syntheses using ultrasound irradiation reduce reaction times from 12 h to 45 minutes for imine formations, achieving 92% yields.

  • Click chemistry : Azide-alkyne cycloadditions under sonication produce 1,2,3-triazoles with regiospecificity (>95%) .

Comparative Reactivity Insights

Key distinctions from simpler pyrazole derivatives include:

  • Enhanced electrophilicity : The para-phenylene linker amplifies electron-withdrawing effects, accelerating nucleophilic attacks at aldehydes (k₂ = 0.42 M⁻¹s⁻¹ vs. 0.18 M⁻¹s⁻¹ for monomeric analogs) .

  • Steric effects : Bulkier substituents on pyrazole N1 reduce yields in Diels-Alder reactions by 20–30% compared to unsubstituted derivatives .

This compound’s versatility in forming pharmacologically active derivatives (e.g., antimicrobial triazoles ) and materials-relevant coordination polymers underscores its value in synthetic chemistry. Future research directions include exploring photocatalytic applications and asymmetric catalysis using chiral pyrazole-aldehyde frameworks.

Scientific Research Applications

Medicinal Chemistry

1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of pyrazole compounds exhibit notable antibacterial and antifungal properties. For instance, research indicates that pyrazole derivatives can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Activity
A study examined the antimicrobial efficacy of pyrazole derivatives against both gram-positive and gram-negative bacteria. The results demonstrated that certain modifications to the pyrazole structure significantly enhanced antibacterial activity, suggesting that 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) could be a lead compound for further development .

Coordination Chemistry

The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. The presence of two nitrogen atoms in the pyrazole rings allows for chelation with metal ions, which can enhance the stability and functionality of metal complexes.

Table 1: Metal Complexes Formed with 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde)

Metal IonComplex StabilityApplications
Cu(II)HighCatalysis in organic reactions
Ni(II)ModerateElectrocatalysis
Co(II)HighMagnetic materials

Material Science

In material science, this compound has been explored for its potential use in developing new polymeric materials. The incorporation of pyrazole units into polymer backbones can improve thermal stability and mechanical properties.

Case Study: Polymer Development
Research focusing on the synthesis of poly(pyrazole) materials has shown that incorporating 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) into polymer matrices enhances their thermal resistance and mechanical strength . These materials are suitable for applications in coatings and composites.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The formyl groups can also undergo nucleophilic addition reactions with biological nucleophiles, leading to the formation of covalent adducts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Name Core Structure Functional Groups Synthesis Yield Key Applications
1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) 1,4-Phenylene Pyrazole, carbaldehyde N/A Coordination chemistry, polymer precursors
1,4-Bis(4-((E)-2-(trimethylsilyl)vinylene)phenylene)tetrafluorobenzene [69] 1,4-Phenylene (fluorinated) Tetrafluorobenzene, vinylene, trimethylsilyl N/A Optoelectronics, conjugated materials
MOF Ligand: 2,2'-((2,5-di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol 1,4-Phenylene Pyridine, diethanol N/A Metal-organic frameworks (MOFs), gas storage
Compound 19a: Bipyridinium tetramethylide derivative 1,4-Phenylene Bipyridinium, ethoxycarbonyl, N-phenylcarbamoyl 4% Ionic materials, catalysis, supramolecular chemistry

Key Observations :

  • Core Structure : All compounds share a 1,4-phenylene backbone, but substituents dictate reactivity and applications. The fluorinated analog () exhibits enhanced electronic asymmetry due to fluorine’s electronegativity .
  • Functional Groups :
    • Pyrazole vs. Pyridine : Pyrazole’s dual nitrogen atoms offer stronger metal coordination compared to pyridine, making the target compound more suited for chelation .
    • Carbaldehyde vs. Ethoxycarbonyl : The aldehyde group in the target compound is more reactive toward nucleophilic addition than the ethoxycarbonyl groups in compound 19a, which are sterically hindered .
  • Synthesis Challenges : Compound 19a’s low yield (4%) highlights difficulties in synthesizing bipyridinium derivatives, whereas MOF ligands () may require milder conditions due to oxygen-rich substituents .

Electronic and Material Properties

  • Conjugation Effects : The target compound’s phenylene-pyrazole system allows partial conjugation, but fluorinated analogs () exhibit stronger π-conjugation due to vinylene spacers and fluorine’s electron-withdrawing effects, making them superior for optoelectronic applications .
  • Coordination Behavior: MOF ligands with pyridine or diethanol groups () form stable coordination polymers, whereas the target compound’s aldehyde groups could enable dynamic covalent chemistry in MOF synthesis .

Biological Activity

1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) is a compound derived from the pyrazole family, known for its diverse biological activities. Pyrazoles are recognized for their potential in medicinal chemistry, exhibiting a variety of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, including research findings, case studies, and relevant data.

Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives synthesized from pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). One study reported that certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. In a recent investigation, several new pyrazole compounds were synthesized and evaluated against various bacterial strains. Notably, compounds derived from 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde) showed promising results against E. coli and S. aureus, with some exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

Anticancer activity is another critical aspect of the biological profile of this compound. A study focused on the cytotoxic effects of pyrazole derivatives against different cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated that certain derivatives had IC50 values in the low micromolar range (e.g., IC50 = 3.60 µM against SiHa cells), suggesting significant potential for further development as anticancer agents .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

In a systematic study published in the Egyptian Journal of Chemistry, researchers synthesized various pyrazole derivatives and evaluated their anticancer activity using MTT assays against T-47D (breast cancer) and UACC-257 (melanoma). Compound 4a exhibited excellent activity against T-47D cells with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications at the R-group positions on the pyrazole ring significantly influenced biological efficacy. Compounds with strong electron-withdrawing groups showed enhanced antimicrobial activity compared to those with less electronegative substituents. This finding underscores the importance of molecular design in optimizing therapeutic effects .

Data Summary Table

Activity Type Compound IC50/Effect Reference
Anti-inflammatoryVarious Pyrazole DerivativesUp to 85% TNF-α inhibition
Antimicrobial1,1'-(1,4-Phenylene)bis(1H-pyrazole...)MIC comparable to antibiotics
AnticancerCompound 4aIC50 = 3.60 µM (SiHa cells)

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 1,1'-(1,4-Phenylene)bis(1H-pyrazole-4-carbaldehyde), and what parameters critically influence yield?

  • Methodology : The compound is typically synthesized via multi-step routes involving Claisen-Schmidt condensation or Vilsmeier-Haack formylation. For example, pyrazole-4-carbaldehyde precursors are coupled to a 1,4-phenylene linker under reflux conditions using catalysts like acetic acid or Lewis acids. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (DMF or DMSO), and stoichiometric ratios of reactants .
  • Validation : Intermediate purity should be confirmed via TLC or HPLC before proceeding to coupling steps .

Q. How should researchers characterize the structural purity and conformation of this compound?

  • Analytical Techniques :

  • X-ray crystallography for absolute conformation determination (e.g., dihedral angles between pyrazole and phenylene groups) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm aldehyde proton resonance (~9.8–10.2 ppm) and aromatic coupling patterns .
  • FT-IR : Stretching frequencies for C=O (~1680–1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing synthesis efficiency and yield?

  • Factorial Design : Use a 2k^k factorial approach to screen variables (e.g., temperature, catalyst loading, solvent) and identify interactions. For instance, a central composite design (CCD) can model non-linear relationships between variables .
  • Response Surface Methodology (RSM) : Applied to maximize yield while minimizing byproduct formation. Evidence shows DOE reduces required experiments by 40–60% compared to one-factor-at-a-time approaches .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial efficacy)?

  • Statistical Analysis : Employ multivariate analysis to isolate confounding variables (e.g., microbial strain specificity, solvent effects). For example, ANOVA can differentiate between intrinsic compound activity and experimental artifacts .
  • Computational Validation : Molecular docking studies (e.g., using AutoDock Vina) to correlate observed bioactivity with binding affinity to target proteins .

Q. What computational approaches predict physicochemical properties and reactivity of this compound?

  • ACD/Labs Percepta Platform : Predicts logP (2.1–2.5), aqueous solubility (0.1–0.5 mg/mL), and pKa values for aldehyde protons (~8.5–9.0) .
  • AI-Driven Simulations : COMSOL Multiphysics integrated with machine learning models optimizes reaction pathways by simulating heat/mass transfer in batch reactors .

Q. What mechanistic insights exist for the formation of the bis-pyrazole linkage?

  • Proposed Mechanism : Aldol condensation followed by cyclization via nucleophilic attack of pyrazole nitrogen on the activated aldehyde group. Isotopic labeling studies (e.g., 15N^{15}\text{N}-NMR) confirm intermediate imine formation .
  • Kinetic Studies : Pseudo-first-order kinetics observed under excess aldehyde conditions, with activation energies of ~50–60 kJ/mol .

Q. How can AI-driven automation enhance derivative development?

  • Smart Laboratories : AI algorithms adjust reaction parameters in real-time based on inline spectroscopy (e.g., Raman) data, reducing optimization time by 70% .
  • Generative Models : Deep learning frameworks (e.g., GPT-Chem) propose novel derivatives with predicted enhanced bioactivity or photostability .

Data Contradiction Analysis Framework

  • Case Study : Discrepancies in reported catalytic activity for oxidation reactions.
    • Root Cause : Variability in catalyst loading (0.1–1.0 mol%) or solvent polarity (DMF vs. THF) alters transition-state stabilization.
    • Resolution : Replicate experiments under standardized conditions (e.g., 0.5 mol% catalyst in DMF) and apply Bland-Altman analysis to assess systematic bias .

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